molecular formula C12H8N4O2 B8416472 4-cyano-2-nitro-N-(2-pyridyl)aniline

4-cyano-2-nitro-N-(2-pyridyl)aniline

Cat. No.: B8416472
M. Wt: 240.22 g/mol
InChI Key: INIYRUCUYMYCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-nitro-N-(2-pyridyl)aniline is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

3-nitro-4-(pyridin-2-ylamino)benzonitrile

InChI

InChI=1S/C12H8N4O2/c13-8-9-4-5-10(11(7-9)16(17)18)15-12-3-1-2-6-14-12/h1-7H,(H,14,15)

InChI Key

INIYRUCUYMYCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-Cyano-2-nitroaniline (10.8 g, 66 mmol), 2-bromopyridine (12.6 g, 80 mmol), anhydrous potassium carbonate (9.12 g, 66 mmol) and copper-bronze (1.0 g, 15.7 mmol) in nitrobenzene (100 ml) was heated overnight at 200° C. The reaction mixture was cooled and filtered through a pad of celite. The filter cake was washed with dichloromethane (500 ml) and the filtrate was evaporated. The resultant residue was purified by column chromatography (silica gel, 500 g; n-hexane/ethyl acetate/dichloromethane (4/1/1)) to afford 7.28 g (46%) of 4-Cyano-2-nitro-N-(2-pyridyl)aniline as orange solids. 1H-NMR (CDCl3) δ: 10.53 (1H, br.s), 9.08 (1H, d, J=8.8 Hz), 8.58 (1H, d, J=8.8 Hz), 8.41 (1H, ddd, J=5.8, 1.8, 0.7 Hz), 7.78-7.69 (2H, m), 7.12-7.06 (1H, m), 7.02 (1H, d, J=8.8 Hz).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
[Compound]
Name
copper bronze
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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